molecular formula C18H23N5O2 B2574929 N-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE CAS No. 1428363-40-9

N-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B2574929
CAS No.: 1428363-40-9
M. Wt: 341.415
InChI Key: HVTKLFJHSKZDJT-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperazine ring—a privileged scaffold known for enhancing pharmacokinetic properties and target binding—which is functionalized with both a 5-methylpyrimidinyl group and a (4-methoxyphenyl)methyl carboxamide moiety . The piperazine core and pyrimidine heterocycle are common features in compounds developed as kinase inhibitors , which are a major focus in areas such as oncology research. The specific substitution pattern suggests potential for interaction with adenine-binding pockets of various enzyme targets. Furthermore, the 4-methoxyphenyl group is a recurrent pharmacophore in compounds with diverse biological activities . This combination of structural elements makes the compound a valuable chemical tool for researchers investigating new biological pathways, structure-activity relationships (SAR), and lead compound optimization in early-stage discovery projects. It is supplied exclusively for laboratory research applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-14-11-19-13-21-17(14)22-7-9-23(10-8-22)18(24)20-12-15-3-5-16(25-2)6-4-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTKLFJHSKZDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-methoxybenzylamine with 1,4-dichlorobutane to form the piperazine ring. This intermediate is then reacted with 5-methylpyrimidine-4-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Antifungal Activity

  • LMM5 shares the 4-methoxyphenylmethyl group with the target compound but incorporates a 1,3,4-oxadiazole core linked to a sulfamoylbenzamide. This structure enables thioredoxin reductase (Trr1) inhibition in Candida albicans . The target compound’s piperazine-pyrimidine scaffold may offer distinct binding modes or improved solubility compared to oxadiazoles.

Herbicidal Potential

  • Compounds with 4-methoxyphenyl substituents (e.g., those in Molecules 2012) exhibit herbicidal activity against rape, though efficacy varies with substituent placement .

Notes

Structural Insights : The 4-methoxyphenyl group is recurrent in bioactive molecules, suggesting its role in enhancing target affinity or pharmacokinetics .

Limitations : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Future Directions : Screening the target compound against kinase or antifungal targets, guided by pyrimidine and piperazine motifs, is recommended.

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